molecular formula C19H19N3O3S B2899536 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941907-67-1

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2899536
CAS No.: 941907-67-1
M. Wt: 369.44
InChI Key: IMZPRAWLCQUOFP-UHFFFAOYSA-N
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Description

“N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol derivative (such as 4-methoxyphenyl thiol) to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its effects on different biological systems to identify potential therapeutic applications.

Medicine

In medicine, derivatives of oxadiazole compounds are often explored for their potential as drug candidates. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” depends on its interaction with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
  • N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
  • N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide

Uniqueness

The uniqueness of “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” lies in its specific substitution pattern on the oxadiazole ring and the presence of both methoxy and thioether functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-4-9-16(13(2)10-12)18-21-22-19(25-18)20-17(23)11-26-15-7-5-14(24-3)6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZPRAWLCQUOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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